molecular formula C22H22N2O3S B2896042 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 895639-67-5

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2896042
CAS No.: 895639-67-5
M. Wt: 394.49
InChI Key: IUQQGUFWGQGVPG-UHFFFAOYSA-N
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Description

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 895639-67-5) is a synthetic chromeno[2,3-d]pyrimidinone derivative supplied for investigative purposes in oncology and medicinal chemistry. This compound is part of a class of molecules that have demonstrated significant potential as anticancer agents, particularly against aggressive cancer subtypes. Recent scientific investigations have highlighted the promise of chromeno[2,3-d]pyrimidinone derivatives in cancer research. Studies show that specific analogues within this chemical family exhibit potent anticancer activity by inhibiting cancer cell proliferation, inducing cell cycle arrest, and triggering programmed cell death (apoptosis) in vitro. Notably, research has identified promising candidates with IC50 values in the low micromolar range against triple-negative breast cancer (TNBC) cell lines, an area with limited treatment options . In vivo studies using animal models further support the therapeutic potential of this compound class, indicating an ability to inhibit tumor growth and induce tumor regression, alongside a preliminary safe pharmacological profile . The chromene scaffold, central to this molecule, is recognized as a privileged structure in anticancer drug discovery, with some derivatives having progressed to clinical trials . The molecular structure of this compound, characterized by a chromeno[2,3-d]pyrimidine core with key tert-butyl, hydroxy, and methoxyphenyl substituents, is optimized for interaction with biological targets. Researchers can utilize this compound as a chemical tool to explore novel oncogenic pathways or as a lead structure for the rational design and synthesis of next-generation anticancer therapeutics. Please note: This product is categorized as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or animal use.

Properties

IUPAC Name

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-22(2,3)14-9-13-10-16-20(27-18(13)17(25)11-14)23-19(24-21(16)28)12-5-7-15(26-4)8-6-12/h5-9,11,25H,10H2,1-4H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQGUFWGQGVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)O)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with guanidine or a similar reagent to form the pyrimidine ring.

    Functional Group Modifications: The tert-butyl, hydroxy, and methoxy groups are introduced through selective alkylation and hydroxylation reactions.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Target Compound
  • Core: Chromeno[2,3-d]pyrimidine.
  • Substituents: 7-tert-butyl (lipophilicity enhancer). 9-hydroxy (polar, hydrogen-bonding). 2-(4-methoxyphenyl) (electron-rich aromatic ring).
Compound 8 ()
  • Core: Pyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidine.
  • Substituents :
    • 4-(4-methoxyphenyl), 3,7-dimethyl, 4-thione.
  • Synthesis : Sulfurization using Lawson’s reagent or thiourea .
Naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines ()
  • Core: Naphtho-pyrano-pyrimidine.
  • Substituents : Varied groups (e.g., carboxylic acid derivatives, amines).
  • Activity : Demonstrated antibacterial efficacy , with potency linked to sulfur-containing moieties (e.g., thiones) .
  • Key Difference : The naphtho extension increases aromatic surface area, possibly enhancing DNA intercalation or enzyme binding.
Chromeno[2,3-d]pyrimidine Derivative ()
  • Core: Chromeno[2,3-d]pyrimidine.
  • Substituents :
    • 2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl (electron-donating groups).
    • 4-piperidinyl (basic, solubility-modifying group).
  • Synthesis : Three-component reaction catalyzed by ferric/sodium complexes .
  • Key Difference : Piperidinyl and dimethoxy groups improve solubility but may reduce membrane permeability compared to the target’s tert-butyl group.

Biological Activity

7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse studies.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various functional groups to enhance biological activity. The general synthetic pathway includes the formation of the chromeno-pyrimidine scaffold followed by functionalization at specific positions to introduce substituents like the tert-butyl and methoxy groups.

Antiproliferative Activity

Recent studies have indicated that derivatives of chromeno-pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines including HCT-15 (colon), HT-29 (colon), and NCI/ADR-RES (ovarian) cells.
  • Mechanism : The antiproliferative effect is associated with the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The compound's ability to induce apoptosis was confirmed through analysis of the Bax/Bcl2 ratio, indicating a shift towards pro-apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Testing Against Bacteria and Fungi : The compound demonstrated significant inhibition zones against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
  • In vitro Results : A study reported that certain derivatives exhibited high antibacterial and antifungal activities, suggesting that modifications in the molecular structure could enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be correlated with its structural features:

Substituent Effect on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
Methoxy groupContributes to increased potency against cancer cells
Hydroxy groupEssential for maintaining biological activity

Case Studies

  • Antiproliferative Study : A recent investigation into derivatives of chromeno-pyrimidine revealed that compounds with specific substitutions exhibited up to 70% inhibition in cell viability at low micromolar concentrations. Compound 29 from this series showed a GI50 value significantly lower than other tested compounds, indicating superior efficacy .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of several chromene derivatives. Compounds with methoxy substituents displayed enhanced antibacterial effects compared to their unsubstituted counterparts, confirming the role of electronic effects in modulating biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-tert-butyl-9-hydroxy-2-(4-methoxyphenyl)chromeno-pyrimidine-4-thione?

Answer:
The synthesis typically involves cyclization of precursor chromene and pyrimidine-thione moieties. Key steps include:

  • Thione formation : Reaction of a pyrimidinone intermediate with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions (e.g., refluxing toluene, 110°C, 12 hours) .
  • Chromene ring construction : Microwave-assisted condensation of 2-hydroxyacetophenone derivatives with tert-butyl-substituted aldehydes in ethanol, catalyzed by piperidine (yields ~65–75%) .
  • Optimization : Solvent-free conditions or polar aprotic solvents (DMF, DMSO) enhance reaction efficiency. For example, microwave irradiation (150 W, 100°C, 20 minutes) reduces side products compared to traditional reflux .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ 1.35 ppm, singlet) and methoxyphenyl protons (δ 3.80 ppm, singlet). The thione (C=S) carbon appears at δ 185–190 ppm in 13C NMR .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₃N₂O₂S: 397.1452; observed: 397.1448) .
  • X-ray crystallography : Resolves stereochemistry of the fused chromeno-pyrimidine system (if crystalline derivatives are obtained) .

Advanced: How do reaction conditions influence the tautomeric equilibrium of the thione group?

Answer:
The thione (C=S) can tautomerize to thiol (C–SH) under acidic or basic conditions:

  • pH-dependent studies : In DMSO-d₆, the thione form dominates at neutral pH (confirmed by 13C NMR). Under basic conditions (pH >10), thiolate formation occurs, shifting the 1H NMR signal of adjacent protons (e.g., C9-H downfield by ~0.3 ppm) .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize the thione tautomer, while protic solvents (e.g., MeOH) promote partial thiol formation .

Advanced: What strategies address low yields in chromeno-pyrimidine ring closure?

Answer:
Common issues and solutions:

  • Steric hindrance : The tert-butyl group slows cyclization. Use high-boiling solvents (e.g., DMF) at 130°C for 24 hours to improve ring closure (yield increases from 50% to 68%) .
  • Byproduct formation : Competing Michael adducts are minimized by substituting piperidine with DBU (1,8-diazabicycloundec-7-ene), which selectively deprotonates intermediates .
  • Microwave acceleration : Reduces reaction time from 12 hours to 45 minutes, improving purity (HPLC >95%) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking studies : The thione group interacts with cysteine residues in target enzymes (e.g., kinase ATP-binding pockets). Molecular dynamics simulations (Amber/CHARMM) predict binding affinity (ΔG ≈ −8.2 kcal/mol) .
  • DFT calculations : Evaluate charge distribution; the electron-deficient pyrimidine ring enhances electrophilic reactivity at C2, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Re-test IC₅₀ values in parallel assays (e.g., MTT vs. ATP-based cytotoxicity) to rule out assay-specific artifacts .
  • Metabolic stability : Check for thione-to-thiol conversion in cell media (LC-MS monitoring) .
  • Structural analogs : Compare activity of tert-butyl vs. isopropyl derivatives to isolate steric/electronic effects .

Basic: What purification methods ensure high-purity isolates?

Answer:

  • Column chromatography : Silica gel (hexane/EtOAc 7:3) separates non-polar tert-butyl byproducts.
  • Recrystallization : Use ethanol/water (4:1) to isolate crystals (mp 218–220°C) .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) achieves >98% purity for biological testing .

Advanced: What are the implications of the 4-methoxyphenyl substituent on photostability?

Answer:

  • UV-Vis studies : The methoxy group reduces π→π* transition energy (λmax ~320 nm vs. 290 nm for unsubstituted analogs), increasing photosensitivity.
  • Degradation pathways : Under UV light (365 nm, 24 hours), demethylation occurs (LC-MS shows m/z 383 → 369), necessitating dark storage .

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